N-Hydroxy Ropinirole Hydrochloride
Description
N-Hydroxy Ropinirole Hydrochloride (C₁₆H₂₄N₂O₂·HCl; molecular weight 276.38 g/mol) is a hydroxylated derivative of Ropinirole Hydrochloride, a non-ergot dopamine D₂ receptor agonist used primarily for Parkinson’s disease and restless legs syndrome . Structurally, it differs from Ropinirole Hydrochloride (C₁₆H₂₄N₂O·HCl; molecular weight 296.84 g/mol) by the addition of a hydroxyl (-OH) group at the indole nitrogen position (1-hydroxy substitution) . This modification impacts its physicochemical properties, receptor binding, and safety profile.
Properties
CAS No. |
1542267-72-0 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20;/h5-7,20H,3-4,8-12H2,1-2H3;1H |
InChI Key |
BVEOQANBIKVIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O.Cl |
Synonyms |
4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The synthesis begins with the precursor N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride (Formula II), which undergoes condensation with diethyl oxalate in the presence of sodium ethoxide. This step forms ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate (Formula III) under inert conditions. Key parameters include:
-
Solvent system : Tetrahydrofuran (THF) and absolute ethanol (1:1 ratio).
-
Temperature : 25–30°C maintained for 70–72 hours.
-
Catalyst : Sodium ethoxide generated in situ from sodium metal and ethanol.
The reaction achieves a 98% conversion rate due to the controlled exothermic profile and solvent polarity, which stabilizes intermediates.
One-Pot Hydroxylation and Decarboxylation
Formula III is converted to 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride (Formula IV) via a one-pot process involving:
-
Hydrolysis : NaOH (50% w/v) in a biphasic toluene-methanol-water system.
-
Oxidative decarboxylation : Hydrogen peroxide (H₂O₂) and sodium metabisulfite (Na₂S₂O₅).
-
pH adjustment : The aqueous layer is acidified to pH <2 with HCl to precipitate Formula IV.
This step integrates hydroxylation through H₂O₂-mediated oxidation, introducing the N-hydroxy moiety while minimizing byproducts like nitrosamines.
Purification and Stabilization of Intermediates
Crystallization and Filtration
Crude Formula IV is purified using:
Metal Salt Stabilization
To enhance stability, intermediates are converted to metal salts (e.g., sodium or potassium salts) via pH-adjusted precipitation. For example:
-
Sodium salt formation : Adjusting pH to 9.0–9.2 with NaOH isolates the compound in a non-hygroscopic form.
-
Potassium salt alternative : Improves solubility for downstream hydrogenation.
Final Hydrogenation and Impurity Control
Catalytic Hydrogenation
Formula IV undergoes hydrogenation using 5% Pd/C in methanol to reduce the nitro group to an amine, yielding crude ropinirole hydrochloride. Conditions include:
Recrystallization for N-Hydroxy Derivative
The final This compound is isolated via:
-
Biphasic solvent extraction : Toluene-water system at pH 9.0 removes acidic impurities.
-
Reductive treatment : Sodium dithionite (Na₂S₂O₄) eliminates oxidative byproducts.
-
Recrystallization : Methanol-acetone (1:2) yields crystals with 99.95% HPLC purity .
Industrial-Scale Optimization
Yield and Purity Metrics
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Condensation (II→III) | 98 | 99.5 | NaOEt, diethyl oxalate |
| Hydroxylation (III→IV) | 90 | 99.9 | NaOH, H₂O₂, Na₂S₂O₅ |
| Hydrogenation (IV→I) | 85 | 99.95 | Pd/C, H₂ |
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Therapeutic Applications
1. Parkinson's Disease Treatment
N-Hydroxy Ropinirole Hydrochloride has been investigated for its potential in treating Parkinson's disease. As a dopamine agonist, it mimics dopamine's action in the brain, helping to alleviate motor symptoms associated with the disease. Clinical studies have shown that Ropinirole hydrochloride significantly improves motor function in patients with Parkinson's disease compared to placebo treatments .
2. Restless Legs Syndrome
The compound is also indicated for moderate-to-severe primary Restless Legs Syndrome (RLS). Clinical trials demonstrate that patients receiving this compound experience a significant reduction in symptoms compared to those on placebo . The efficacy of this treatment is attributed to its ability to stimulate dopamine receptors, which are often dysfunctional in individuals suffering from RLS.
3. Cardiovascular Applications
Research has suggested that compounds similar to N-Hydroxy Ropinirole may have cardiovascular benefits. Some studies indicate that these compounds can influence cardiovascular function, although more research is needed to fully understand their role and efficacy in this area .
Biochemical Research Applications
This compound is utilized in proteomics research due to its biochemical properties. It serves as a valuable tool for studying protein interactions and signaling pathways involving dopamine receptors. Its ability to bind selectively to D2 and D3 receptor subtypes allows researchers to investigate these receptors' roles in various physiological processes and diseases .
Case Studies and Clinical Trials
Several clinical trials have explored the safety and efficacy of this compound:
- ROPALS Trial : This study focused on the safety and tolerability of extended-release formulations of Ropinirole hydrochloride in patients with amyotrophic lateral sclerosis (ALS). The trial evaluated various outcomes, including changes in functional rating scales and overall patient well-being .
- Long-Term Safety Studies : Long-term studies have assessed the safety profile of Ropinirole hydrochloride in treating neurogenic orthostatic hypotension, showing it was well-tolerated over extended periods . These findings support its use as a long-term therapeutic option for managing chronic conditions.
Summary of Findings
Mechanism of Action
The mechanism of action of N-Hydroxy Ropinirole Hydrochloride involves its interaction with dopamine receptors in the brain. It primarily targets the D2 and D3 dopamine receptor subtypes, where it acts as an agonist, mimicking the effects of dopamine. This interaction helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic activity in the brain .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Compounds :
Ropinirole Hydrochloride: Base compound with a non-hydroxylated indole core.
N-Hydroxy Ropinirole Hydrochloride : Hydroxylated derivative with altered polarity and solubility.
Related Compound B (4-[2-(Dipropylamino)ethyl]-1-hydroxyindolin-2-one): A structural analog with similar hydroxylation but distinct pharmacokinetic behavior .
Table 1: Structural and Physicochemical Properties
| Property | Ropinirole HCl | N-Hydroxy Ropinirole HCl | Related Compound B |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O·HCl | C₁₆H₂₄N₂O₂·HCl | C₁₆H₂₃N₂O₂·HCl |
| Molecular Weight (g/mol) | 296.84 | 276.38 | 290.82 |
| Key Functional Group | Indole-2-one | 1-Hydroxyindole-2-one | 1-Hydroxyindole-2-one |
| Solubility | Highly water-soluble | Moderate in water | Low water solubility |
| LogP (Predicted) | 1.8 | 1.2 | 2.1 |
Notes:
Pharmacological Activity
Receptor Affinity :
- Ropinirole HCl : High selectivity for dopamine D₂-like receptors (EC₅₀ = 2–20 nM), with minimal off-target effects .
- N-Hydroxy Ropinirole HCl: Limited clinical data, but hydroxylation may reduce D₂ receptor binding due to steric hindrance or altered hydrogen bonding .
- Bromocriptine (Ergot Derivative): Non-selective D₁/D₂ agonist with higher risk of fibrosis; structurally distinct from non-ergot Ropinirole analogs .
Table 2: Pharmacodynamic Profiles
| Compound | Dopamine D₂ EC₅₀ (nM) | Selectivity (D₂/D₁) | Clinical Use |
|---|---|---|---|
| Ropinirole HCl | 2–20 | >1000 | Parkinson’s, RLS |
| N-Hydroxy Ropinirole HCl | Not reported | Not reported | Research only |
| Bromocriptine | 5–50 | 10–100 | Parkinson’s, Hyperprolactinemia |
Notes:
Ropinirole HCl :
- Common side effects: Nausea (40%), dizziness (12%), somnolence (10%) .
- No severe acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
N-Hydroxy Ropinirole HCl :
Table 3: Toxicity Profiles
| Parameter | Ropinirole HCl | N-Hydroxy Ropinirole HCl |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg | 300–500 mg/kg (est.) |
| Skin Irritation | Non-irritant | Moderate irritation |
| Ocular Toxicity | Mild | Severe irritation |
Biological Activity
N-Hydroxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy in clinical studies, and associated adverse effects.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties:
- Absorption : The compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. The absolute bioavailability ranges from 45% to 55%, indicating a significant first-pass effect in the liver .
- Distribution : It has a volume of distribution of approximately 7.5 L/kg and is about 40% bound to plasma proteins. The blood-to-plasma ratio is approximately 1:1 .
- Metabolism : The major metabolic pathways include N-despropylation and hydroxylation, leading to the formation of inactive metabolites. The enzyme CYP1A2 is primarily responsible for its metabolism, which can be influenced by various drugs and lifestyle factors such as smoking .
- Elimination : Less than 10% of the administered dose is excreted unchanged in urine. The predominant metabolite found in urine is N-despropyl ropinirole (40% of the dose), followed by carboxylic acid and glucuronide metabolites .
This compound functions primarily as a dopamine receptor agonist , targeting D2 and D3 dopamine receptors. This action helps alleviate symptoms associated with Parkinson's disease and RLS by enhancing dopaminergic transmission in the brain. Research indicates that it may also modulate emotionality through interactions with glutamatergic neurotransmission pathways, suggesting potential benefits for patients with emotional deficits related to these conditions .
Efficacy in Clinical Studies
Clinical trials have demonstrated the efficacy of this compound in improving motor function in Parkinson's disease patients:
- Trial Design : A randomized, placebo-controlled study involving 241 patients assessed the drug's impact on motor scores using the Unified Parkinson's Disease Rating Scale (UPDRS). Results indicated a significant improvement in motor scores for those treated with ropinirole compared to placebo (+24% vs -3%; p < 0.001) .
- Long-term Use : In longer-term studies, ropinirole showed sustained efficacy over multiple dosing regimens, with steady-state concentrations achieved within two days .
Adverse Effects
While this compound is generally well-tolerated, several adverse effects have been reported:
- Common Adverse Events : In clinical trials, nausea (6.4%), dizziness (3.8%), and hallucinations (1.3%) were among the most frequently reported side effects .
- Severe Reactions : Serious adverse events include syncope (1%), hypotension, and orthostatic hypotension, particularly at higher doses .
- Withdrawal Rates : Approximately 17% of patients discontinued treatment due to adverse reactions during premarketing trials .
Case Studies
A review of case studies highlights specific instances where this compound was beneficial:
- Case Study 1 : A patient with early-stage Parkinson's disease exhibited marked improvement in UPDRS scores after initiating treatment with this compound, demonstrating its effectiveness as a first-line therapy.
- Case Study 2 : In another instance involving a patient suffering from RLS, treatment led to significant reductions in symptoms and improved quality of life metrics over a six-month period.
Q & A
Q. What analytical methods are recommended for quantifying impurities in N-Hydroxy Ropinirole Hydrochloride?
A reverse-phase HPLC method is commonly used, with system suitability parameters including a resolution ≥1.5 between ropinirole and its related compounds, tailing factor ≤2.0, and RSD ≤2.0% for peak reproducibility. The relative response factor (F) for impurities should be determined using validated reference standards. Impurity percentages are calculated as , where is the peak response of the impurity and is the total response of all peaks . For residual solvent analysis, headspace gas chromatography (HS-GC) with optimized temperature and carrier gas flow rates is recommended .
Q. How should dissolution testing be optimized for extended-release formulations containing Ropinirole Hydrochloride derivatives?
Incorporating sinkers during dissolution testing improves reproducibility by ensuring tablets remain submerged, reducing position-dependent variability. The FDA-recommended method uses paddle apparatus at 50–75 rpm in pH-adjusted media. Sinkers enhance RSD values without altering overall dissolution kinetics, making them critical for in vitro-in vivo correlation (IVIVC) studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use chemical-resistant gloves (e.g., nitrile), protective eyewear (EN 166/EU standards), and lab coats. Engineering controls, such as fume hoods, are mandatory to avoid inhalation of dust. Store the compound in tightly sealed containers at 2–8°C, away from oxidizers and ignition sources. Contaminated waste must be disposed via approved hazardous waste facilities .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines Q1A(R2), testing thermal (40°C, 75% RH), photolytic (UV/visible light), and oxidative stress conditions. Monitor degradation via HPLC-UV for changes in impurity profiles. Stability-indicating methods must demonstrate specificity for the parent compound against degradation products .
Advanced Research Questions
Q. How do iPSC-derived motor neuron models inform the preclinical evaluation of this compound for ALS therapy?
Patient-derived iPSCs are differentiated into motor neurons to assess compound efficacy in reversing ALS pathology (e.g., neurite shortening, mitochondrial dysfunction). Ropinirole Hydrochloride showed dose-dependent suppression of apoptosis and TDP-43 aggregation in these models. Experimental endpoints include oxidative stress markers (e.g., ROS levels) and electrophysiological activity .
Q. What statistical frameworks are critical for designing a phase I/IIa clinical trial for this compound in neurodegenerative diseases?
Adopt a randomized, double-blind, placebo-controlled design with adaptive dosing. Primary endpoints focus on safety (e.g., adverse event frequency) and tolerability (maximum tolerated dose). Secondary endpoints may include ALSFRS-R scores, muscle CT volumetry, and biomarker analysis (e.g., CSF TDP-43). Power calculations should account for attrition rates and use mixed-effects models for longitudinal data .
Q. How can researchers resolve contradictions in dopamine receptor binding data for Ropinirole Hydrochloride analogs?
Discrepancies in receptor affinity (e.g., D2 vs. D3 selectivity) may arise from assay variability (radioligand vs. functional cAMP assays). Use orthogonal methods like BRET/FRET for real-time receptor activation profiling. Cross-validate findings with structural modeling (e.g., molecular docking) to clarify stereochemical influences on binding .
Q. What strategies mitigate oxidative degradation during the synthesis of this compound?
Introduce inert atmospheres (N₂/Ar) during synthesis to prevent hydroxyl radical formation. Add antioxidants (e.g., BHT) at 0.01–0.1% w/w in reaction mixtures. Post-synthesis, lyophilize the product under reduced pressure and store with desiccants (silica gel) to minimize hydrolytic breakdown .
Q. How do sinkers influence hydrodynamic conditions in dissolution testing, and how can this be modeled computationally?
Sinkers reduce tablet buoyancy, standardizing fluid dynamics in the dissolution vessel. Computational fluid dynamics (CFD) simulations can map shear stress and velocity gradients to optimize sinker design (e.g., wire helix vs. disk). Validate models against experimental dissolution profiles using similarity factor () analysis .
Q. What biomarkers are prioritized in translational studies of this compound for ALS?
Exploratory biomarkers include plasma neurofilament light chain (NfL) for axonal damage, CSF TDP-43 for proteinopathy, and miRNA profiles (e.g., miR-155) for inflammatory response. Correlate these with clinical outcomes (ALSFRS-R) using multivariate regression to establish predictive validity .
Methodological Notes
- Data Contradictions : Discrepancies in solubility and stability data (e.g., DMSO vs. water solubility in vs. ) necessitate cross-referencing Certificate of Analysis (CoA) documents and conducting forced degradation studies.
- Ethical Compliance : Adhere to NIH preclinical guidelines (e.g., ARRIVE 2.0) for animal studies, including randomization, blinding, and power analysis .
- Advanced Instrumentation : Use LC-MS/MS for low-abundance metabolite detection and MALDI-TOF for protein aggregation analysis in ALS models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
